

Application Notes and Protocols for 17α-Ethinyltestosterone as a Research Tool

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 17α -Ethinyltestosterone, also known as ethisterone, is a synthetic steroid hormone. Historically, it was the first orally active progestin used clinically.[1][2] Beyond its progestogenic activity, 17α -ethinyltestosterone possesses notable androgenic properties, making it a valuable tool for research in endocrinology and drug discovery.[3] Its unique structure, featuring an ethynyl group at the 17α position, confers oral bioavailability and influences its metabolic profile and receptor interactions.[1]

These application notes provide detailed protocols for utilizing 17α -ethinyltestosterone in key in vitro assays to characterize its interaction with the androgen receptor (AR).

Mechanism of Action

17α-Ethinyltestosterone exerts its biological effects primarily by binding to and activating intracellular steroid hormone receptors. It is a known agonist of the progesterone receptor.[1][4] Crucially for its use as a research tool in androgen signaling, it also demonstrates significant intrinsic androgenicity by activating the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes.

Physicochemical Properties and In Vitro Metabolism



A summary of the key physicochemical properties of 17α -ethinyltestosterone is provided in the table below.

Property	Value	Reference
CAS Number	434-03-7	[4][5][6][7]
Molecular Formula	C21H28O2	[4][5][6][7]
Molecular Weight	312.45 g/mol	[4][5][6][8]
Melting Point	269-275°C	[5][6]
Solubility	Practically insoluble in water. Slightly soluble in alcohol, acetone, ether, and chloroform.	[5][6]
Appearance	Off-white crystalline powder	[5]

In vitro, 17α -ethinyltestosterone is metabolized, with 5α -dihydroethisterone being an active metabolite.[1] Unlike some other androgens, it does not appear to be aromatized to estrogenic metabolites.[1] The 5α -reduction of 17α -ethinyltestosterone has been shown to diminish its androgenic potency, a paradoxical effect suggesting the importance of the 17α -ethynyl group in its biological activity.[9]

Applications in Research

 17α -Ethinyltestosterone serves as a useful reference compound and research tool for:

- Studying Androgen Receptor Signaling: Its androgenic activity allows for the investigation of AR-mediated gene expression and cellular responses.
- Structure-Activity Relationship (SAR) Studies: As a 17α-ethinylated analog of testosterone, it is valuable for understanding how modifications at this position affect receptor binding and activation.
- Comparative Endocrinology: It can be used in comparative studies with other natural and synthetic androgens and progestins to dissect differences in receptor selectivity and potency.



 Drug Discovery: It can be used as a comparator in screening assays for novel AR modulators.

Quantitative Data Summary

The following table summarizes available quantitative data for 17α -ethinyltestosterone and its metabolites. While specific K_i and IC_{50} values for its binding to the androgen receptor are not readily available in the cited literature, comparative data provides valuable insights into its activity.

Compound/Me tabolite	Receptor/Assa y	Value	Notes	Reference
17α- Ethinyltestostero ne (Ethisterone)	Androgen Receptor (AR)	EC ₅₀ is equipotent to Norethisterone	In vitro receptor activation assay.	[1]
17α- Ethinyltestostero ne (Ethisterone)	Progesterone Receptor (PR)	~44% of the affinity of progesterone	In vitro binding assay.	[1]
17α-Ethynyl-3β- androstanediol (Metabolite)	Androgen Receptor (AR)	IC50 = 277 nM	In vitro binding assay. For comparison, Dihydrotestoster one IC ₅₀ = 15 nM.	[10]
17α-Ethynyl-3β- androstanediol (Metabolite)	Estrogen Receptor α (ERα)	IC50 = 16 nM	In vitro binding assay.	[10]
17α-Ethynyl-3β- androstanediol (Metabolite)	Estrogen Receptor β (ERβ)	IC50 = 126 nM	In vitro binding assay.	[10]

Experimental Protocols Androgen Receptor Competitive Binding Assay

Methodological & Application





This protocol outlines a method to determine the binding affinity of 17α -ethinyltestosterone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

- Purified androgen receptor (full-length or ligand-binding domain)
- Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone)
- 17α-Ethinyltestosterone
- Unlabeled Dihydrotestosterone (for non-specific binding control)
- Assay Buffer (e.g., Tris-HCl buffer with additives)
- 96-well plates
- Scintillation fluid
- Scintillation counter

Procedure:

- · Prepare Reagents:
 - Dilute the purified androgen receptor to a predetermined optimal concentration in cold assay buffer.
 - Prepare a stock solution of the radiolabeled ligand in assay buffer. The final concentration should be at or below its Kp for the AR.
 - \circ Prepare a serial dilution of 17 α -ethinyltestosterone in assay buffer over a wide concentration range.
 - Prepare a high concentration of unlabeled dihydrotestosterone for determining nonspecific binding.
- Assay Plate Setup:



- Total Binding wells: Add assay buffer, radiolabeled ligand, and the AR preparation.
- Non-specific Binding wells: Add assay buffer, radiolabeled ligand, the high concentration of unlabeled dihydrotestosterone, and the AR preparation.
- \circ Test Compound wells: Add assay buffer, radiolabeled ligand, the AR preparation, and the various dilutions of 17 α -ethinyltestosterone.
- Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters pre-treated with polyethyleneimine, followed by rapid washing with ice-cold wash buffer.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - \circ Plot the percentage of specific binding against the logarithm of the 17 α -ethinyltestosterone concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 17α-ethinyltestosterone that inhibits 50% of the specific binding of the radioligand).
 - The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Luciferase Reporter Assay

Methodological & Application





This protocol is designed to measure the functional ability of 17α -ethinyltestosterone to activate the androgen receptor and induce the expression of a reporter gene.[11][12][13][14]

Materials:

- A suitable mammalian cell line (e.g., PC3, HEK293) that does not endogenously express AR.
- An expression vector for the human androgen receptor.
- A reporter vector containing an androgen-responsive promoter driving the expression of the luciferase gene (e.g., MMTV-luc).
- A control vector for normalization (e.g., expressing Renilla luciferase).
- Transfection reagent.
- Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).
- 17α-Ethinyltestosterone.
- Dihydrotestosterone (as a positive control).
- Luciferase assay reagents.
- · Luminometer.

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Co-transfect the cells with the AR expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate for 24 hours.



Compound Treatment:

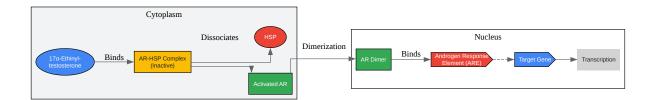
- Replace the medium with fresh medium containing charcoal-stripped serum.
- Add a serial dilution of 17α -ethinyltestosterone to the appropriate wells.
- Include wells with vehicle control (e.g., DMSO), a positive control (dihydrotestosterone),
 and a negative control (no compound).
- Incubate for another 24 hours.
- Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.
- Luminescence Measurement:
 - Transfer the cell lysates to a white, opaque 96-well plate.
 - Add the firefly luciferase substrate and measure the luminescence using a luminometer.
 - If using a dual-luciferase system, add the Stop & Glo reagent and measure the Renilla luciferase activity.

Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
- Plot the normalized luciferase activity against the logarithm of the 17α-ethinyltestosterone concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Visualizations

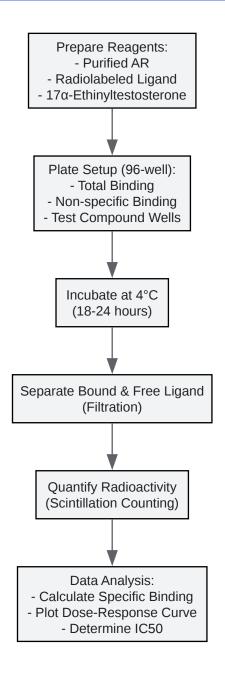




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Caption: Androgen Receptor (AR) Signaling Pathway.

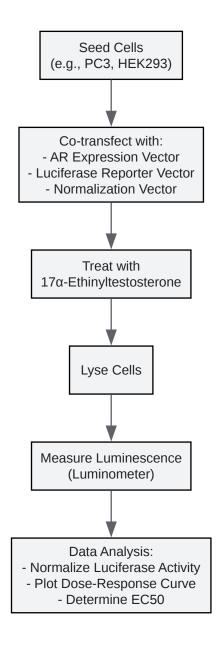




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Caption: Competitive Binding Assay Workflow.





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Caption: Luciferase Reporter Assay Workflow.

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